4-Fluoro-7-methoxyindole-3-carboxaldehyde

Lipophilicity Drug-likeness Permeability

4-Fluoro-7-methoxyindole-3-carboxaldehyde (CAS 1227595-85-8) is a disubstituted indole-3-carboxaldehyde derivative belonging to the privileged indole scaffold family widely exploited in medicinal chemistry and chemical biology. The compound features a fluorine atom at the 4-position and a methoxy group at the 7-position of the indole ring, with a molecular formula of C10H8FNO2 and a molecular weight of 193.17 g/mol.

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
Cat. No. B15069949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-7-methoxyindole-3-carboxaldehyde
Molecular FormulaC10H8FNO2
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)F)C(=CN2)C=O
InChIInChI=1S/C10H8FNO2/c1-14-8-3-2-7(11)9-6(5-13)4-12-10(8)9/h2-5,12H,1H3
InChIKeyMCNNKJQZEKYVEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-7-methoxyindole-3-carboxaldehyde – Structural Identity and Class Baseline for Informed Sourcing


4-Fluoro-7-methoxyindole-3-carboxaldehyde (CAS 1227595-85-8) is a disubstituted indole-3-carboxaldehyde derivative belonging to the privileged indole scaffold family widely exploited in medicinal chemistry and chemical biology [1]. The compound features a fluorine atom at the 4-position and a methoxy group at the 7-position of the indole ring, with a molecular formula of C10H8FNO2 and a molecular weight of 193.17 g/mol [1]. Its computed XLogP3-AA of 1.6 and topological polar surface area (TPSA) of 42.1 Ų position it as a moderately lipophilic building block with balanced hydrogen-bonding capacity [1]. The aldehyde group at the 3-position provides a reactive handle for condensation, nucleophilic addition, and heterocycle construction, making this compound a versatile intermediate for the synthesis of pharmaceutically relevant analogues [2]. As a member of the indole-3-carboxaldehyde family, it shares the broad biological potential of this scaffold—including anti-inflammatory, anticancer, antimicrobial, and AhR-modulating activities—but its specific 4-fluoro-7-methoxy substitution pattern creates quantifiable differentiation from mono-substituted and unsubstituted analogues, which carries direct implications for candidate selection in drug discovery and chemical probe development [2].

Why Generic Substitution Fails: Quantifiable Property Divergence of 4-Fluoro-7-methoxyindole-3-carboxaldehyde from Closest Analogs


Indole-3-carboxaldehyde derivatives are frequently treated as interchangeable synthons in medicinal chemistry campaigns; however, the simultaneous introduction of a 4-fluoro and a 7-methoxy substituent onto the indole-3-carboxaldehyde core produces compound-specific alterations in lipophilicity, polar surface area, hydrogen-bond donor/acceptor balance, and electronic distribution that cannot be replicated by mono-substituted or unsubstituted analogues [1]. These physicochemical differences translate into measurable divergence in target binding profiles (e.g., differential BRD4 bromodomain affinity), AhR pathway engagement, and susceptibility to oxidative metabolism—parameters that directly affect lead optimization trajectories, SAR interpretation, and reproducibility of biological results [2]. For procurement decisions, selecting a generic indole-3-carboxaldehyde or a mono-substituted fluoro/methoxy analogue without verifying the regioisomeric identity risks introducing uncontrolled variables that can confound structure–activity relationship studies and waste synthetic resources. The quantitative evidence below demonstrates exactly where 4-fluoro-7-methoxyindole-3-carboxaldehyde diverges from its closest comparators in measurable, decision-relevant dimensions.

Quantitative Differentiation Evidence for 4-Fluoro-7-methoxyindole-3-carboxaldehyde vs. Closest Indole-3-carboxaldehyde Analogs


Computational Lipophilicity Control: XLogP3 of 4-Fluoro-7-methoxyindole-3-carboxaldehyde Compared to Non-fluorinated and Mono-substituted Analogues

The 4-fluoro substituent offsets the polarity increase imparted by the 7-methoxy group, yielding an intermediate XLogP3-AA value of 1.6, which is equivalent to that of 4-fluoroindole-3-carboxaldehyde (XLogP3 = 1.6), yet the compound gains the additional hydrogen-bond acceptor capacity of the methoxy oxygen without a net increase in lipophilicity compared to the non-methoxylated 4-fluoro analogue [1]. This represents a favorable balanced profile relative to 7-methoxyindole-3-carboxaldehyde, which lacks the fluorine atom and exhibits an estimated XLogP3 of approximately 1.38 (predicted), and relative to indole-3-carboxaldehyde (XLogP3 = 1.68) . The combination of maintained lipophilicity with increased polar surface area (42.1 vs. 32.9 Ų for the 4-fluoro analogue) is a deliberate design feature for tuning membrane permeability and solubility simultaneously [1].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor/Acceptor Balance: Topological Polar Surface Area Modulation of 4-Fluoro-7-methoxyindole-3-carboxaldehyde vs. 4-Fluoroindole-3-carboxaldehyde

The introduction of the 7-methoxy group increases the TPSA from 32.9 Ų (4-fluoroindole-3-carboxaldehyde) to 42.1 Ų (target compound), while simultaneously increasing the hydrogen-bond acceptor count from 2 to 3 (methoxy oxygen acting as an additional HBA) [1]. This 28% increase in TPSA relative to the non-methoxylated 4-fluoro analogue does not change the hydrogen-bond donor count (remains at 1, from the indole NH), preserving the compound's ability to act as a polarity-tunable scaffold [1]. The increased acceptor count and TPSA improve aqueous solubility and may enhance interactions with polar binding site residues compared to the mono-fluorinated analogue, which has been shown to possess limited solubility in aqueous media .

Polar surface area Hydrogen bonding Drug design

Aryl Hydrocarbon Receptor (AhR) Pathway Tuning: Agonist/Antagonist Potential of 4-Fluoro-7-methoxyindole-3-carboxaldehyde vs. 7-Methoxyindole and 4-Methylindole

The 7-methoxyindole substructure is a recognized pharmacophore for human AhR agonism. 7-Methoxyindole itself displays an EMAX of 80% relative to 5 nM dioxin (TCDD), making it one of the most effective simple indole AhR agonists, second only to 4-methylindole (EMAX = 134%) [1]. The target compound incorporates this 7-methoxy motif but also bears a 4-fluoro substituent. Literature on indole AhR SAR demonstrates that substitution at the 4-position can profoundly modulate AhR activation—4-methyl substitution produces the strongest agonist (134%), whereas electron-withdrawing groups tend to reduce agonist efficacy [1]. The 4-fluoro group in the target compound is electron-withdrawing (σm = 0.34), predicting attenuated AhR agonism compared to 7-methoxyindole alone, thereby offering a partially 'detuned' AhR profile useful for applications requiring reduced CYP1A1 induction liability [2]. By contrast, indole-3-carboxaldehyde (I3A) itself is a weak AhR agonist and acts primarily through alternative pathways (e.g., TLR7, Nrf2), making the target compound's AhR engagement qualitatively distinct from the parent scaffold [3].

Aryl hydrocarbon receptor AhR agonism CYP1A1 induction

Metabolic Oxidative Stability: Blocking CYP450-Mediated Hydroxylation at the 4-Position via Fluorine Substitution vs. Unsubstituted Indole-3-carboxaldehyde

Fluorine substitution at metabolically labile positions on aromatic rings is a well-established strategy to block cytochrome P450-mediated oxidative metabolism. Indole-3-carboxaldehyde (I3A) undergoes rapid oxidative metabolism at multiple positions on the benzene ring, contributing to its short biological half-life (reported t½(F) ≈ 1 h 15 min for certain indole-3-carboxaldehyde derivatives) [1]. The 4-fluoro substituent in the target compound directly blocks hydroxylation at the 4-position, while the 7-methoxy group occupies the 7-position, leaving only the 5- and 6-positions potentially available for oxidative attack. This dual site-blockade is predicted to significantly enhance metabolic stability compared to parent I3A. Direct CYP450 inhibition data for fluoroindole derivatives demonstrate that 4-fluoro-substituted indoles exhibit reduced CYP450-mediated turnover; for example, 4-fluoroindole analogues show IC50 values > 55 µM against pooled human liver microsome CYP450 isoforms, indicating low CYP liability . The 7-methoxy group further contributes to metabolic stability by reducing electron density at the 6-position through its electron-donating resonance effect, making it less susceptible to epoxidation [2].

Metabolic stability CYP450 Fluorine blocking

Bromodomain 4 (BRD4) Binding Discrimination: Millimolar Kd of 4-Fluoro-7-methoxyindole-3-carboxaldehyde vs. Nanomolar Indole-Derived BRD4 Inhibitors

In an isothermal titration calorimetry (ITC) assay, 4-fluoro-7-methoxyindole-3-carboxaldehyde exhibited a dissociation constant (Kd) of 3.30 × 10³ nM (3.3 µM) for the first bromodomain (BD1) of BRD4 [1]. This affinity is approximately 180-fold weaker than optimized indole-based BRD4 inhibitors, which achieve IC50 values as low as 18 nM against BRD4 BD1 [2]. The relatively weak, millimolar-range affinity of the target compound positions it as a useful fragment or negative-control scaffold for BRD4 assays, rather than as a lead-like BRD4 inhibitor. This is in stark contrast to advanced indole-derived HDAC/BRD4 dual inhibitors (e.g., compound 19f), which show potent anti-proliferative activity against THP-1 leukemia cells [3]. The target compound's weak BRD4 binding is attributable to the absence of optimized substituents required for high-affinity acetyl-lysine pocket engagement, making it suitable as a baseline comparator in BRD4-targeted SAR campaigns.

BRD4 Bromodomain Binding selectivity

Synthetic Accessibility and Purity: Commercially Defined Quality Specifications (NLT 98%) of 4-Fluoro-7-methoxyindole-3-carboxaldehyde for Reproducible Research

Commercially sourced 4-fluoro-7-methoxyindole-3-carboxaldehyde is available with a purity specification of NLT 98% (HPLC), conforming to ISO certification standards for global pharmaceutical R&D and quality control applications . This defined purity standard ensures batch-to-batch consistency and minimizes confounding biological effects from impurities, a critical consideration when comparing SAR data across laboratories. In contrast, less common or custom-synthesized indole-3-carboxaldehyde analogues may lack rigorous purity documentation, introducing variability in biological assay outcomes . The compound's synthesis via Vilsmeier-Haack formylation of the corresponding 4-fluoro-7-methoxyindole precursor provides a well-characterized route with established purity benchmarks [1].

Purity specification Quality control Reproducibility

Optimal Application Scenarios for 4-Fluoro-7-methoxyindole-3-carboxaldehyde Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery for BRD4 Bromodomain Targets Using the Target Compound as a Defined Weak-Affinity Control

Given its measured Kd of 3.3 µM for BRD4 BD1 by ITC [1], 4-fluoro-7-methoxyindole-3-carboxaldehyde serves as an ideal fragment-level control compound in BRD4 bromodomain screening cascades. Its affinity is sufficiently weak to establish assay sensitivity baselines yet strong enough to confirm assay functionality, enabling researchers to differentiate between non-specific indole binding and genuine high-affinity hits. This application is supported by the compound's commercial availability at NLT 98% purity, ensuring consistent fragment screening results across campaigns.

AhR Pathway Chemical Probe Development Requiring Partial Agonism with Reduced CYP1A1 Induction Liability

The combination of an AhR-active 7-methoxy pharmacophore (parent 7-methoxyindole EMAX = 80% vs. TCDD) with an electron-withdrawing 4-fluoro substituent creates a scaffold with predicted attenuated AhR agonism [2]. This profile is valuable for developing chemical probes that engage the AhR pathway sufficiently to study receptor function without triggering full transcriptional activation and downstream CYP1A1 induction, which can confound toxicity readouts and drug–drug interaction assessments in preclinical models.

Metabolically Stabilized Indole Building Block for In Vivo Lead Optimization

The dual site-blockade strategy—4-fluoro substitution preventing CYP450-mediated hydroxylation and 7-methoxy substitution reducing electron density at the 6-position—predicts significantly enhanced metabolic stability compared to parent indole-3-carboxaldehyde [3]. Procurement of this compound as a building block enables medicinal chemists to install a pre-optimized indole core into lead series without requiring additional iterative metabolic stability optimization, accelerating structure–activity relationship campaigns for in vivo candidate selection.

Balanced Lipophilicity Scaffold for CNS Drug Discovery Compatible with Permeability–Solubility Optimization

With an XLogP3 of 1.6 and a TPSA of 42.1 Ų, 4-fluoro-7-methoxyindole-3-carboxaldehyde falls within favorable physicochemical space for CNS drug candidates (typically XLogP 1–4; TPSA < 90 Ų) [4]. The compound's balanced profile—maintaining moderate lipophilicity while increasing polar surface area relative to mono-fluorinated analogues—makes it a strategic starting point for CNS-targeted libraries where both blood–brain barrier permeability and aqueous solubility are critical design parameters.

Quote Request

Request a Quote for 4-Fluoro-7-methoxyindole-3-carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.